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For Immediate Release

Cambridge, MA – December 4, 2025 – Life sciences researchers and drug development

professionals now have access to a comprehensive specificity profile of CAM2602, a potent

and selective small molecule inhibitor of the Aurora A-TPX2 protein-protein interaction (PPI).[1]

[2] Detailed analysis reveals that CAM2602 is highly specific for Aurora A kinase, exhibiting

minimal interaction with a broad panel of other kinases, including the closely related Aurora B.

[1][3]

CAM2602 binds to Aurora A with a high affinity of 19 nM.[1][2] Its mechanism of action, which

involves inhibiting the interaction between Aurora A and its activating partner TPX2, differs from

traditional ATP-competitive inhibitors.[1] This novel mechanism is a key factor in its remarkable

selectivity.

Kinase Specificity Profile
The selectivity of CAM2602 and its analogs has been rigorously evaluated using advanced

screening platforms. A key study utilized the DiscoverX KINOMEscan™ platform to assess the

activity of a representative compound from the same chemical series, compound 9, against a

panel of 97 different kinases. At a concentration of 10 µM, this compound showed no significant

off-target binding.[1]

Furthermore, direct assessment of CAM2602 revealed excellent selectivity. In a Cerep screen,

CAM2602's only notable off-target activity at a 10 µM concentration was a 55% inhibition of
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agonist radioligand binding to the human adenosine A3 G-protein coupled receptor.[1]

Isothermal Titration Calorimetry (ITC) data further underscores the high selectivity of this series

of compounds for Aurora A over Aurora B. While potent binding to Aurora A was observed, the

binding affinity for Aurora B was significantly weaker, demonstrating greater than 1000-fold

selectivity for Aurora A.[1]

Comparative Kinase Inhibition Data

Kinase
CAM2602 Analog
(Compound 9) % Inhibition
@ 10µM

CAM2602 Off-Target
Activity @ 10µM

Aurora A Primary Target High Affinity (19 nM K D )

Aurora B Not Determined
>1000-fold weaker binding

than Aurora A

Panel of 97 Kinases
No significant binding

observed
Not applicable

Adenosine A3 GPCR Not Determined
55% inhibition of radioligand

binding

Experimental Methodologies
The specificity of CAM2602 was determined using state-of-the-art experimental protocols to

ensure the accuracy and reliability of the data.

KINOMEscan™ Profiling
The kinase selectivity of the CAM2602 series was assessed using the KINOMEscan™ platform

from DiscoverX. This method is based on a competitive binding assay.

Experimental Workflow:

Assay Components: The assay consists of three main components: the kinase of interest, a

ligand that is immobilized, and the test compound (e.g., CAM2602 analog).
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Competitive Binding: The test compound is incubated with the kinase. If the compound binds

to the active site of the kinase, it will compete with the immobilized ligand.

Quantification: The amount of kinase that binds to the immobilized ligand is quantified. A

reduction in the amount of bound kinase in the presence of the test compound indicates that

the compound is interacting with the kinase.

KINOMEscan™ Experimental Workflow
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KINOMEscan™ Experimental Workflow Diagram

Isothermal Titration Calorimetry (ITC)
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The binding affinity and thermodynamics of CAM2602 and its analogs to Aurora A and Aurora B

were determined by Isothermal Titration Calorimetry.

Experimental Protocol:

Sample Preparation: The kinase protein (e.g., Aurora A or Aurora B) is placed in the sample

cell of the calorimeter. The inhibitor (e.g., CAM2602) is loaded into a syringe.

Titration: The inhibitor is injected in small, precise amounts into the sample cell containing

the kinase.

Heat Measurement: The heat change that occurs upon binding of the inhibitor to the kinase

is measured by the instrument.

Data Analysis: The resulting data is analyzed to determine the binding affinity (K D ),

stoichiometry (n), and enthalpy (ΔH) of the interaction.

Aurora A Signaling Pathway
Aurora A is a critical regulator of cell division, and its dysregulation is implicated in various

cancers. It functions within a complex signaling network to ensure proper mitotic progression.

CAM2602's specific inhibition of the Aurora A-TPX2 interaction disrupts this pathway, leading to

mitotic arrest and cell death in cancer cells.
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Simplified Aurora A Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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